2,4-Dichloro-6-hydrazinopyridine

Catalog No.
S14168378
CAS No.
M.F
C5H5Cl2N3
M. Wt
178.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-hydrazinopyridine

Product Name

2,4-Dichloro-6-hydrazinopyridine

IUPAC Name

(4,6-dichloropyridin-2-yl)hydrazine

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10)

InChI Key

GYMRGLRMUMWBBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1NN)Cl)Cl

2,4-Dichloro-6-hydrazinopyridine is an organic compound characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions and a hydrazine group at the 6 position. Its chemical formula is C5H5Cl2N3C_5H_5Cl_2N_3. This compound is notable for its potential applications in medicinal chemistry and agricultural chemistry due to its unique structural features, which allow for specific interactions in biological systems.

, including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of various substituted pyridines.
  • Oxidation: The hydrazine moiety can be oxidized to form azo compounds, which are significant in dye chemistry.
  • Reduction: This compound can undergo reduction to yield hydrazones, which are useful intermediates in organic synthesis .

Reaction Types

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of chlorine with nucleophiles
OxidationConversion of hydrazine to azo compounds
ReductionFormation of hydrazones

The biological activity of 2,4-dichloro-6-hydrazinopyridine has been explored in various studies. It shows significant interactions with enzymes, particularly hydrolases and oxidoreductases. These interactions may involve covalent bonding between the hydrazine group and enzyme active sites, potentially leading to enzyme inhibition or activation. Additionally, this compound has been implicated in influencing cellular signaling pathways involving reactive oxygen species and nitric oxide.

Synthesis of 2,4-dichloro-6-hydrazinopyridine can be achieved through several methods:

  • Nucleophilic Substitution: The reaction involves the substitution of halogen atoms in pyridine derivatives using hydrazine hydrate.
  • Reduction of Diazonium Salts: This method involves reducing diazonium salts derived from corresponding pyridine derivatives.
  • Regioselective Substitutions: Utilizing trialkylsilyl groups can direct nucleophilic substitutions to specific positions on the pyridine ring .

2,4-Dichloro-6-hydrazinopyridine finds applications in several fields:

  • Medicinal Chemistry: It is used as a precursor for synthesizing pharmaceutical compounds due to its ability to modify biological targets.
  • Agricultural Chemistry: This compound may serve as a pesticide or herbicide due to its biological activity against certain pests.
  • Dye Chemistry: The ability to form azo compounds makes it useful in producing dyes and pigments.

Research on interaction studies indicates that 2,4-dichloro-6-hydrazinopyridine can influence various biochemical pathways. Its effects on enzyme activity suggest potential therapeutic applications, particularly in cancer treatment or other diseases where enzyme modulation is beneficial. The compound's ability to generate reactive intermediates may also contribute to its biological effects.

Several compounds share structural similarities with 2,4-dichloro-6-hydrazinopyridine. Here are some notable examples:

Compound NameKey Features
2-HydrazinopyridineLacks chlorine atoms; only has a hydrazine group at the 2-position.
6-HydrazinopyridineSimilar structure but lacks chlorine; hydrazine at the 6-position only.
2-Chloro-4-hydrazinopyridineChlorine at the 2-position; hydrazine at the 4-position instead of the 6-position.
2,4-DichloropyridineLacks the hydrazine group; only contains two chlorine substituents.

Uniqueness

The uniqueness of 2,4-dichloro-6-hydrazinopyridine lies in its combination of both chlorine atoms and a hydrazine group on the pyridine ring. This structural arrangement provides distinct reactivity compared to similar compounds, making it particularly valuable for synthetic applications and biological studies .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

176.9860526 g/mol

Monoisotopic Mass

176.9860526 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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